(2S)-2-(2-Aminoethanesulfonyl)propanoic acid, also known as a sulfonic acid derivative of an amino acid, is a compound that plays a significant role in various biochemical processes. This compound is characterized by its unique structure which includes both amino and sulfonyl functional groups. It is primarily studied for its potential applications in pharmaceuticals and biochemistry.
This compound can be synthesized from common amino acids through various chemical reactions. The starting materials often include simple amino acids and sulfonyl chlorides, which are readily available in chemical laboratories.
(2S)-2-(2-Aminoethanesulfonyl)propanoic acid is classified as an α-amino acid due to the presence of an amino group attached to the carbon adjacent to the carboxylic acid group. Its sulfonyl group classifies it further as a sulfonic acid derivative.
The synthesis of (2S)-2-(2-Aminoethanesulfonyl)propanoic acid can be achieved through several methods:
The molecular formula for (2S)-2-(2-Aminoethanesulfonyl)propanoic acid is . The structure consists of a propanoic acid backbone with an amino group and a sulfonyl group attached.
C(C(=O)O)(C(C(=O)O)N)S
InChI=1S/C5H11NO4S/c1-5(6)3(7)4(8)9-2/h3-4,6H,1-2,7H2,(H,8,9)
(2S)-2-(2-Aminoethanesulfonyl)propanoic acid can undergo various chemical reactions:
The reactivity of this compound is influenced by both its acidic and basic functional groups, allowing it to participate in diverse organic transformations.
The mechanism of action for (2S)-2-(2-Aminoethanesulfonyl)propanoic acid primarily involves its interaction with biological systems:
(2S)-2-(2-Aminoethanesulfonyl)propanoic acid has several applications:
CAS No.:
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0